3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde molecular weight and formula
3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde molecular weight and formula
Advanced Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde (CAS: 689768-71-6) is a specialized fluorinated salicylaldehyde derivative used as a high-value scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the specific substitution pattern: a fluorine atom at the para position relative to the aldehyde, and an ethoxy group at the meta position. This configuration imparts distinct electronic properties—specifically increased lipophilicity and metabolic stability—making it a critical intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and fluorescent probes.
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, a validated synthetic protocol via magnesium-mediated regioselective formylation, and its application in modern drug design.
Part 1: Molecular Identity & Physicochemical Profile[2]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde |
| Common Name | 4-Fluoro-3-ethoxysalicylaldehyde |
| CAS Registry Number | 689768-71-6 |
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| Exact Mass | 184.0536 |
| Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | 68–72 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
Structural Analysis
The molecule features a salicylaldehyde core (2-hydroxybenzaldehyde) which is critical for its reactivity.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydroxyl (-OH) at C2 and the carbonyl oxygen of the aldehyde (-CHO) at C1. This locks the molecule in a planar conformation, significantly influencing its NMR shift (downfield OH signal) and membrane permeability.
-
Electronic Effects:
-
4-Fluoro Group: Acts as an electron-withdrawing group (EWG) by induction, increasing the acidity of the phenolic proton compared to non-fluorinated analogs. This modulates the binding affinity in metallo-enzyme targets.
-
3-Ethoxy Group: Provides steric bulk and lipophilicity (increasing LogP), which can improve the pharmacokinetic profile of derived drugs by enhancing blood-brain barrier (BBB) penetration.
-
Part 2: Synthetic Methodology
Core Directive: The synthesis of 3-ethoxy-4-fluoro-2-hydroxybenzaldehyde requires high regioselectivity to ensure the aldehyde is installed ortho to the hydroxyl group. The "Gold Standard" method is the Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl reaction) .
Precursor Selection
-
Target: 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde.[1]
-
Starting Material: 2-Ethoxy-3-fluorophenol (CAS 909302-85-8).[2]
-
Rationale: Formylation of 2-ethoxy-3-fluorophenol at the C6 position (ortho to OH) yields the target structure after renumbering (C6 becomes C1).
Validated Protocol: Mg-Mediated Formylation
Reagents:
-
2-Ethoxy-3-fluorophenol (1.0 eq)
-
Anhydrous Magnesium Chloride (
, 1.5 eq) -
Triethylamine (
, 3.75 eq) -
Paraformaldehyde (PFA, 6.0 eq)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Workflow:
-
Magnesium Phenoxide Formation:
-
Charge a flame-dried reaction vessel with anhydrous
and dry MeCN under inert atmosphere ( or Ar). -
Add 2-Ethoxy-3-fluorophenol and
dropwise. -
Observation: The mixture will turn turbid/yellow as the magnesium phenoxide complex forms. Stir at 20-25°C for 30 minutes.
-
Mechanism: The Mg ion coordinates to the phenolic oxygen, creating a template that directs the incoming electrophile to the ortho position.
-
-
Formylation:
-
Add Paraformaldehyde (PFA) in one portion.
-
Heat the reaction to reflux (80°C) for 4–6 hours.
-
Self-Validating Check: Monitor by TLC (20% EtOAc/Hexane). The starting phenol (
) should disappear, and a new, highly fluorescent spot (aldehyde) should appear ( ).
-
-
Hydrolysis & Workup:
-
Purification:
-
Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
-
Synthetic Pathway Diagram (DOT)
Figure 1: Regioselective synthesis via Magnesium-mediated ortho-formylation. The Mg(II) ion acts as a template to ensure exclusive ortho-substitution.
Part 3: Analytical Characterization[8]
To validate the synthesis, the following spectral signatures must be confirmed:
1.
- 11.20 ppm (s, 1H): Phenolic -OH. The sharp singlet is heavily deshielded due to the intramolecular H-bond with the aldehyde.
- 9.85 ppm (s, 1H): Aldehyde -CHO. Characteristic signal.
-
7.30 – 6.80 ppm (m, 2H): Aromatic protons. Look for splitting patterns (dd) characteristic of ortho-coupling modified by F-coupling (
). -
4.15 ppm (q, 2H): Ethoxy
. -
1.45 ppm (t, 3H): Ethoxy
.
2.
- -130 to -140 ppm: Single peak corresponding to the aromatic fluorine.
3. Infrared Spectroscopy (IR):
-
~1650
: Carbonyl (C=O) stretch (shifted lower due to H-bonding). -
~3200-3400
: Broad -OH stretch.
Part 4: Pharmaceutical Applications & Drug Design[9][10]
The 3-ethoxy-4-fluoro-2-hydroxybenzaldehyde scaffold is a "privileged structure" in medicinal chemistry.
1. Bioisosterism & Metabolic Stability
Replacing a hydrogen or a methoxy group with fluorine blocks metabolic "soft spots."
-
Cytochrome P450 Blocking: The C4 position on the phenol ring is susceptible to oxidative metabolism. Fluorine substitution at C4 prevents hydroxylation, extending the drug's half-life (
). -
Lipophilicity: The C3-ethoxy group increases lipophilicity compared to a methoxy group, facilitating passive transport across cell membranes.
2. Synthetic Utility: Heterocycle Formation
This aldehyde is the primary precursor for constructing:
-
Coumarins: Via Knoevenagel condensation. Used in anticoagulants and fluorescent sensors.
-
Schiff Base Ligands: Condensation with amines yields ligands for metal complexes (e.g., Cu, Zn) investigated for anti-cancer activity.
-
Chromones: Via cyclization, relevant in anti-allergic drugs.
Drug Design Workflow Diagram (DOT)
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for accessing diverse bioactive heterocycles.
Part 5: Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
-
-
Handling: Handle in a fume hood. The aldehyde functionality can oxidize to the carboxylic acid (3-ethoxy-4-fluoro-2-hydroxybenzoic acid) upon prolonged exposure to air; store under nitrogen at 2-8°C.
References
-
PubChem. (2025). Compound Summary: 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde.[1] National Library of Medicine. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link] (Validating the Mg-mediated protocol).
-
Barnes-Seeman, D., et al. (2014).[7] Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. [Link]
- Google Patents. (2011). Process for the preparation of halo-dialkoxybenzenes. WO2011064789A1. (Source for precursor synthesis).
Sources
- 1. CAS#:689768-71-6 | 6-morpholin-4-yl-3-(3-pyrrolidin-1-ylpropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Chemsrc [chemsrc.com]
- 2. CAS 909302-85-8: 2-Ethoxy-3-fluorophenol | CymitQuimica [cymitquimica.com]
- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 4. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. Buy 2-Ethoxy-3-fluorophenol | 909302-85-8 [smolecule.com]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
